molecular formula C18H21ClN2O3S B243340 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

Numéro de catalogue B243340
Poids moléculaire: 380.9 g/mol
Clé InChI: YFBKWPYEMOMRPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide, also known as N-(3-chloro-4-morpholin-4-ylphenyl)-2-methyl-4-sulfamoylbenzamide or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune disorders.

Mécanisme D'action

BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the PI3K-AKT and NF-κB signaling pathways. This results in decreased survival and proliferation of B-cells, and reduced production of inflammatory cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to reduce production of inflammatory cytokines such as TNF-α and IL-6. In animal models of autoimmune diseases, TAK-659 has demonstrated efficacy in reducing disease severity and improving clinical outcomes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its high potency and specificity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings. Additionally, TAK-659 has poor solubility and bioavailability, which may affect its efficacy in vivo.

Orientations Futures

There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may have synergistic effects in the treatment of B-cell malignancies and autoimmune disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of BTK inhibitors in clinical settings.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-chloro-4-morpholinyl aniline with 2,4-dimethylbenzenesulfonyl chloride to form the intermediate N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide(3-chloro-4-morpholinyl)-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-methyl-4-aminobenzoic acid to yield the final product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

Formule moléculaire

C18H21ClN2O3S

Poids moléculaire

380.9 g/mol

Nom IUPAC

N-(3-chloro-2-morpholin-4-ylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21ClN2O3S/c1-13-6-7-17(14(2)12-13)25(22,23)20-16-5-3-4-15(19)18(16)21-8-10-24-11-9-21/h3-7,12,20H,8-11H2,1-2H3

Clé InChI

YFBKWPYEMOMRPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

SMILES canonique

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.